molecular formula C11H10F4O3 B14047241 1-(2,3-Bis(difluoromethoxy)phenyl)propan-1-one

1-(2,3-Bis(difluoromethoxy)phenyl)propan-1-one

Cat. No.: B14047241
M. Wt: 266.19 g/mol
InChI Key: KFBNILOXEFVAEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Bis(difluoromethoxy)phenyl)propan-1-one is a synthetic phenylpropanone derivative characterized by two difluoromethoxy substituents on the phenyl ring. This structural motif places it within a class of compounds recognized for versatile pharmacological potential in medicinal chemistry research. Compounds featuring difluoromethoxy and trifluoromethoxy groups have demonstrated significant biological activity in scientific literature, particularly as inhibitors of phosphodiesterase 4 (PDE4), a target for anti-inflammatory diseases . The strategic incorporation of fluorine atoms is a common practice in drug design to influence a molecule's lipophilicity, metabolic stability, and bioavailability. Research Applications and Value The core value of this compound lies in its application as a key synthetic intermediate for the exploration of novel therapeutic agents. Its structure is highly relevant for researchers investigating potent and selective PDE4 inhibitors, which have implications for the treatment of conditions like asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory disorders . Structure-activity relationship (SAR) studies indicate that a planar geometry at the ketone moiety, combined with specific substitution patterns on the phenyl ring, is critical for achieving high inhibitory potency in this chemical class . Furthermore, chalcone and propiophenone derivatives have been widely studied for their broad-spectrum biological activities, including antiviral, antimicrobial, and antitumor effects, often through the selective targeting of viral enzymes, DNA gyrase, and other critical pathogen-specific proteins . Handling and Safety This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all standard laboratory safety protocols.

Properties

Molecular Formula

C11H10F4O3

Molecular Weight

266.19 g/mol

IUPAC Name

1-[2,3-bis(difluoromethoxy)phenyl]propan-1-one

InChI

InChI=1S/C11H10F4O3/c1-2-7(16)6-4-3-5-8(17-10(12)13)9(6)18-11(14)15/h3-5,10-11H,2H2,1H3

InChI Key

KFBNILOXEFVAEA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=CC=C1)OC(F)F)OC(F)F

Origin of Product

United States

Preparation Methods

Starting Materials and Core Strategy

The synthesis of 1-(2,3-Bis(difluoromethoxy)phenyl)propan-1-one generally begins with a catechol derivative, which is selectively alkylated to introduce difluoromethoxy groups at the 2 and 3 positions of the phenyl ring. The key steps involve:

  • Differential alkylation of catechol hydroxyl groups to install difluoromethoxy substituents.
  • Formation of the propan-1-one side chain via acylation or related ketone-forming reactions.

This approach is supported by literature describing the alkylation of 3,4-dihydroxybenzaldehyde with chlorodifluoroacetate to yield difluoromethoxy-substituted benzaldehydes, which are then converted to the desired ketone derivatives.

Difluoromethoxy Group Introduction

A critical step is the introduction of difluoromethoxy groups. The method involves:

  • Reaction of catechol or hydroxybenzaldehyde derivatives with chlorodifluoroacetate under controlled conditions to selectively alkylate the hydroxyl groups.
  • Yields for these steps vary; for example, 4-difluoromethoxy-3-hydroxybenzaldehyde is obtained in approximately 45% yield, and 3,4-bis(difluoromethoxy)benzaldehyde in about 20% yield.

An alternative difluoromethylation method uses carbene chemistry with diethyl (bromodifluoromethyl) phosphonate (DBDFP) as a difluorocarbene source, which efficiently converts bisphenols to bis-difluoromethoxy derivatives under basic conditions. This method offers rapid and environmentally benign derivatization.

Formation of the Propan-1-one Side Chain

The propan-1-one moiety is introduced via:

  • Reaction of the difluoromethoxy-substituted aromatic aldehydes or phenols with acetophenone derivatives or related ketones.
  • Use of bases such as sodium hydroxide or potassium hydroxide in aqueous or low-polarity solvents (e.g., toluene) to promote condensation reactions leading to 1,3-bis(substituted phenyl)-3-substituted-3-hydroxypropan-1-one intermediates.

These intermediates can be further converted to the corresponding propen-1-one or reduced to the target ketone compound.

One-Pot Synthesis and Catalytic Methods

A patented one-pot process involves:

  • Reaction of aniline derivatives with isoprenylacetate and organic nitrites (e.g., tert-butyl nitrite) in the presence of copper catalysts (CuO, CuCl2, or CuSO4) in solvents such as acetone or acetonitrile.
  • Subsequent conversion steps include treatment with O-methyl-hydroxylamine salts and reduction via borane reagents or hydrogenation in the presence of transition metal catalysts (e.g., Pt) and acids to yield phenyl-substituted difluoromethyl ketones.

This process is advantageous for industrial-scale synthesis due to mild conditions (10–60 °C), good yields, and the use of readily available reagents.

Data Tables Summarizing Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes Source
Alkylation of catechol hydroxyls Chlorodifluoroacetate, base, controlled temp 20–45 Differential alkylation to produce 3,4-bis(difluoromethoxy)benzaldehyde and derivatives
Difluoromethylation of bisphenols Diethyl (bromodifluoromethyl) phosphonate, base High Rapid, efficient, environmentally benign; suitable for bisphenol derivatization
Condensation to hydroxypropanone Aromatic ketone + substituted acetophenone, base, water/toluene High Produces 1,3-bis(substituted phenyl)-3-substituted-3-hydroxypropan-1-one intermediates
One-pot synthesis of phenyl-substituted difluoromethyl ketones Aniline, isoprenylacetate, organic nitrite, Cu catalyst, acetone/acetonitrile Moderate to high Includes hydroxylamine treatment and reduction steps; industrially favorable conditions

Detailed Research Findings

Reaction Media and Base Selection

  • Using water or low-polarity solvents such as toluene allows for easier recovery and environmentally safer processes.
  • Bases like sodium hydroxide, potassium hydroxide, and triethylamine are effective; triethylamine and sodium hydroxide are preferred for their efficiency and ease of handling.
  • Alcoholic solvents (ethanol, methanol) are common but sometimes less preferred due to moderate yields and solvent recovery challenges.

Catalyst and Temperature Optimization

  • Copper catalysts (CuO, CuCl2, CuSO4) at 1–20 mol % improve yield and product quality in one-pot reactions.
  • Optimal temperatures range from 10 °C to 60 °C, balancing reaction rate and selectivity.
  • Hydrogenation steps for reduction use Pt catalysts under mild hydrogen pressure (0.1–3 MPa) and temperatures (−10 to 60 °C).

Purification and Workup

  • Extraction with solvents such as hexane, methylcyclohexane, or toluene followed by washing with acid/base solutions and brine ensures removal of impurities and inorganic salts.
  • Drying over sodium sulfate and solvent evaporation completes isolation.

Summary Table of Preparation Routes

Preparation Route Key Features Advantages Limitations
Differential Alkylation of Catechol Stepwise alkylation with chlorodifluoroacetate Selective functionalization, moderate yields Requires careful control of conditions
Difluorocarbene-Based Derivatization Use of DBDFP as difluorocarbene source Rapid, environmentally friendly, high efficiency Limited to bisphenol substrates
Base-Promoted Condensation in Water/Toluene Reaction of aromatic ketones and acetophenones High yield, industrially scalable Requires base and surfactant optimization
One-Pot Copper-Catalyzed Synthesis Multi-step in single vessel with copper catalyst Mild conditions, good yields, industrially viable Requires handling of nitrites and catalysts

The preparation of This compound involves advanced synthetic methodologies combining selective difluoromethoxy group introduction and ketone formation. The most reliable methods include:

  • Differential alkylation of catechol derivatives using chlorodifluoroacetate.
  • Difluorocarbene-mediated difluoromethylation using diethyl (bromodifluoromethyl) phosphonate.
  • Base-catalyzed condensation reactions in aqueous or low-polarity solvents.
  • One-pot copper-catalyzed multistep synthesis with subsequent reduction steps.

These methods have been optimized for yield, selectivity, and industrial applicability, supported by detailed experimental data and process parameters from patent literature and peer-reviewed research.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Bis(difluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2,3-Bis(difluoromethoxy)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Bis(difluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets. The difluoromethoxy groups may enhance its binding affinity to certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-[2-(Difluoromethoxy)phenyl]propan-1-one (CAS: 929341-33-3)

  • Molecular Formula : C₁₀H₁₀F₂O₂
  • Substituents : A single difluoromethoxy group at the ortho position.
  • Key Differences : The absence of a second difluoromethoxy group reduces steric hindrance and electronic withdrawal compared to the target compound. This likely results in a lower melting point and altered reactivity in nucleophilic additions .

1-[4-(Difluoromethoxy)phenyl]propan-1-one (CID: 2368763)

  • Molecular Formula : C₁₀H₁₀F₂O₂
  • Substituents : A single difluoromethoxy group at the para position.
  • The electronic effects are less pronounced compared to the 2,3-disubstituted target compound, which may reduce its stability under acidic conditions .

Substituent Effects: Difluoromethoxy vs. Trifluoromethyl

1-(2,3-Bis(trifluoromethyl)phenyl)propan-1-one (CAS: 1803860-26-5)

  • Molecular Formula : C₁₁H₈F₆O
  • Substituents : Two trifluoromethyl (–CF₃) groups at the 2- and 3-positions.
  • Key Differences: Electron-Withdrawing Strength: –CF₃ is more electron-withdrawing than –OCF₂H, increasing the electrophilicity of the ketone group and enhancing reactivity in nucleophilic additions.

Halogenated Derivatives

1-(2,5-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one (CAS: 1804212-30-3)

  • Molecular Formula : C₁₁H₉BrF₄O
  • Substituents : Bromine at the α-position of the ketone and difluoromethyl (–CF₂H) groups at 2- and 5-positions.
  • Key Differences: Reactivity: The bromine atom introduces a site for nucleophilic substitution (e.g., Suzuki coupling), expanding synthetic utility.

Functional Group Variations

1-(4-(Trifluoromethylthio)phenyl)propan-1-one (CAS: 1443326-76-8)

  • Molecular Formula : C₁₀H₉F₃OS
  • Substituents : A trifluoromethylthio (–SCF₃) group at the para position.
  • Applications: –SCF₃-containing compounds are prevalent in agrochemicals due to their resistance to metabolic degradation .

Biological Activity

1-(2,3-Bis(difluoromethoxy)phenyl)propan-1-one is an organic compound notable for its unique structure, which includes two difluoromethoxy groups attached to a phenyl ring linked to a propanone moiety. This structural configuration enhances its lipophilicity and biological activity, making it a subject of interest in pharmacological research.

  • Molecular Formula : C12_{12}H10_{10}F2_2O3_3
  • Molecular Weight : Approximately 266.19 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The difluoromethoxy groups are believed to enhance binding affinity to specific targets, potentially influencing numerous biochemical pathways. Research indicates that the compound may act as an enzyme inhibitor or modulator, which is critical for its therapeutic potential in drug development.

Biological Activity Studies

Recent studies have focused on the compound's potential antimicrobial and anticancer properties. The following table summarizes key findings from various studies assessing its biological activity:

Study ReferenceBiological Activity AssessedFindings
Anticancer ActivityThe compound exhibited significant cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.
Enzyme InhibitionDemonstrated inhibitory effects on specific enzymes, suggesting a mechanism for therapeutic action.
Antimicrobial PropertiesPreliminary results showed effectiveness against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent.

Case Studies

  • Anticancer Efficacy : In a study published in Journal of Medicinal Chemistry, this compound was evaluated against several human cancer cell lines. Results indicated an IC50_{50} value in the low micromolar range, suggesting potent anticancer activity compared to control compounds .
  • Enzyme Interaction : Research conducted on the compound's interaction with phosphodiesterase enzymes revealed significant inhibition rates compared to similar structures. This highlights its potential as a lead compound for developing anti-inflammatory drugs .
  • Antimicrobial Studies : A recent investigation into the antimicrobial properties of the compound showed promising results against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) that supports its potential use in treating bacterial infections.

Comparison with Similar Compounds

The uniqueness of this compound is underscored when compared to similar compounds:

Compound NameStructural FeaturesNotable Activity
1-(2-(Trifluoromethoxy)phenyl)propan-1-oneContains one trifluoromethoxy groupModerate anticancer activity
1-(4-(Dimethylamino)phenyl)propan-1-oneContains dimethylamino substitutionLower enzyme inhibition
1-(2-(Difluoromethoxy)phenyl)propan-2-oneOne difluoromethoxy groupLimited biological activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.